(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone
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Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
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Scientific Research Applications
Anticoronavirus and Antitumoral Activity
Research by Jilloju et al. (2021) on pyrazolo[1,5-a]pyrazin derivatives reveals promising in vitro anticoronavirus and antitumoral activities. The study demonstrates how structural variations in the phenyl moiety can tune biological properties towards either antiviral or antitumoral activities, with antitumoral activity attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Antimicrobial and Antioxidant Activities
Compounds with pyrazole moieties have been investigated for their biological activities. Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and tested them for antibacterial and antioxidant activities. These compounds exhibited moderate activities, demonstrating the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents (Golea Lynda, 2021).
Synthesis and Biological Evaluation of Novel Pyrazoline Derivatives
Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their antiinflammatory and antibacterial activities. The study found that some compounds showed potent antibacterial activity, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Ravula et al., 2016).
Molecular Docking and Antibacterial Activities
Kumar et al. (2012) synthesized a series of pyrazol-1-yl)(pyridin-4-yl)methanones and screened them for antimicrobial activity. The compounds containing a methoxy group exhibited high antimicrobial activity, showcasing the impact of substituents on the biological efficacy of pyrazole derivatives (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to mGluR2, it modulates the receptor’s response to its ligand, glutamate . This modulation can lead to changes in synaptic transmission and neuronal excitability in the central nervous system .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the central nervous system . This system is one of the neurotransmitter systems that play a key role in several brain functions . The modulation of mGluR2 can lead to changes in synaptic transmission and neuronal excitability, affecting various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have acceptable oral pharmacokinetic (pk) profiles
Result of Action
The modulation of mGluR2 by this compound can lead to changes in synaptic transmission and neuronal excitability in the central nervous system . This could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20(2)15-5-3-4-14(10-15)18(23)21-8-9-22-16(12-21)11-17(19-22)13-6-7-13/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGODYDLAGIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.